

protocol for the photocatalyzed synthesis of substituted indolines

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Compound of Interest

Compound Name: *5-(2,6-Dimethylphenyl)indoline*

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An Application Guide to the Photocatalyzed Synthesis of Substituted Indolines via Intramolecular Reductive Cyclization

Authored by a Senior Application Scientist

Introduction

The indoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceuticals with a broad spectrum of biological activities.^{[1][2]} Traditionally, the synthesis of indolines has relied on methods such as the hydrogenation of indoles or transition-metal-catalyzed cyclizations.^[1] While effective, these approaches often require harsh conditions, expensive or toxic metal catalysts, and stoichiometric oxidants or radical initiators.

[\[1\]](#)

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering unique activation modes under exceptionally mild conditions.^{[3][4]} This guide provides a detailed protocol for the synthesis of substituted indolines via a photocatalytic intramolecular reductive cyclization. Specifically, we will focus on a metal-free approach utilizing an organic photocatalyst to cyclize N-allyl-2-iodoanilines.^{[1][5]} This method is distinguished by its operational simplicity, cost-effectiveness, and tolerance of various functional groups, making it an attractive alternative to classical synthetic routes.^{[1][2]}

Guiding Principles: The Reaction Mechanism

The cornerstone of this protocol is a photoredox-catalyzed radical cascade. The process is initiated by the visible-light excitation of an organic photocatalyst, such as 10-phenylphenothiazine (Ph-PTZ). The excited-state photocatalyst is a potent reductant, capable of donating a single electron to a suitable acceptor.

The key mechanistic steps are as follows[1][5]:

- Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).
- Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the N-allyl-2-iodoaniline substrate. This reductive cleavage of the carbon-iodine bond generates an aryl radical and the oxidized photocatalyst (PC•+).
- Radical Cyclization: The newly formed aryl radical undergoes a rapid and regioselective 5-exo-trig intramolecular cyclization onto the tethered allyl group, forming a five-membered ring and a primary alkyl radical.
- Reduction and Protonation: The alkyl radical is then reduced by a sacrificial electron donor (often an amine or Hantzsch ester, though in some setups the solvent or starting material can play this role) and subsequently protonated to yield the final indoline product.
- Catalyst Regeneration: The oxidized photocatalyst (PC•+) is reduced back to its ground state by the sacrificial electron donor, closing the catalytic cycle.

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